8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

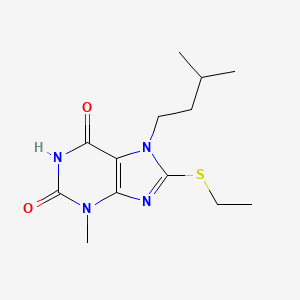

8-(Ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a thioether group at the 8-position (ethylthio), a branched alkyl chain (isopentyl) at the 7-position, and a methyl group at the 3-position. This scaffold is structurally related to xanthine alkaloids, with modifications designed to optimize physicochemical properties and biological activity.

Properties

IUPAC Name |

8-ethylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-5-20-13-14-10-9(17(13)7-6-8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXOAGXJJDSBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylthiol and isopentyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The ethylthio and isopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and effects on cellular processes are essential to understand its full potential.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Core Substituents and Receptor Binding

- 3,7-Dimethyl vs. 1,3-Dimethyl Cores : Derivatives with 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione cores (e.g., compound 15 in ) exhibit higher affinity for D2 receptors (Ki = 1 nM) compared to 1,3-dimethyl analogs (e.g., compound 8, Ki = 85 nM). The 7-isopentyl group in the target compound may similarly enhance steric interactions with hydrophobic receptor pockets .

- Phenethylthio (): The phenethyl group introduces aromaticity, favoring π-π stacking in hydrophobic domains (e.g., CNS targets). However, this increases molecular weight (330.4 g/mol) and may reduce solubility . Dodecylthio (): A long alkyl chain (C12) drastically enhances lipophilicity (predicted logP >8), likely impairing aqueous solubility but improving lipid bilayer penetration .

7-Position Alkyl Chain Effects

- Hexyl () : A linear C6 chain increases lipophilicity, which may enhance tissue distribution but reduce metabolic stability .

- Benzyl () : The aromatic benzyl group (C18H22N4O2S) enhances affinity for receptors with aromatic binding pockets but introduces metabolic liabilities (e.g., CYP450 oxidation) .

Pharmacological and Physicochemical Profiles

Table 1: Key Properties of Selected Analogs

Activity Insights

- Receptor Selectivity : The 3-methyl and 7-isopentyl groups in the target compound may favor D2 receptor binding over 5-HT7, as seen in analogs with similar hydrophobic substituents .

- Enzyme Inhibition : Compounds like NCT-501 () demonstrate that purine-2,6-diones with optimized alkyl/ether groups inhibit ALDH isoforms. The ethylthio group in the target compound could mimic such activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.